molecular formula C21H21N3O5S2 B2425041 methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-62-2

methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2425041
CAS No.: 865197-62-2
M. Wt: 459.54
InChI Key: DKEWJLRWMYDTSW-DQRAZIAOSA-N
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Description

methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole core, a pyrrolidine ring, and a sulfonylbenzoyl group

Properties

IUPAC Name

methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-29-19(25)14-24-17-6-2-3-7-18(17)30-21(24)22-20(26)15-8-10-16(11-9-15)31(27,28)23-12-4-5-13-23/h2-3,6-11H,4-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEWJLRWMYDTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the sulfonylbenzoyl group and the pyrrolidine ring. Key reagents include sulfonyl chlorides, benzothiazoles, and pyrrolidine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazol-2-ylamino derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are known for their diverse pharmacological properties.

    Sulfonylbenzoyl derivatives: These compounds are often used in medicinal chemistry for their ability to modulate enzyme activity.

Uniqueness

methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzothiazole core, pyrrolidine ring, and sulfonylbenzoyl group allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

The compound features a benzothiazole core , a sulfonyl group , and a pyrrolidine ring . These structural elements are significant for its biological interactions and therapeutic potential.

Synthesis

The synthesis typically involves multiple steps:

  • Preparation of the Benzothiazole Core : Cyclization of o-aminothiophenol with carboxylic acid derivatives.
  • Introduction of the Sulfonyl Group : Using reagents like chlorosulfonic acid or sulfur trioxide.
  • Formation of the Pyrrolidine Ring : Through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and benzothiazole groups are crucial for binding at active sites, while the pyrrolidine ring enhances stability and bioavailability.

Biological Targets and Effects

Research indicates that this compound may exhibit various biological effects, including:

  • Antimicrobial Activity : Potential against bacteria and fungi due to its structural properties.
  • Anticancer Properties : Similar benzothiazole derivatives have shown promise in inhibiting cancer cell growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Studies

In vitro studies have demonstrated that benzothiazole derivatives exhibit antimicrobial properties. For example:

  • A study highlighted that compounds similar to this compound showed significant activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the range of 15.62 µg/mL .

Anticancer Research

Benzothiazole derivatives have been explored for their anticancer activities. One study reported that compounds with similar structures inhibited cell proliferation in various cancer cell lines, suggesting that this compound could be further investigated for potential use in cancer therapy .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-(Pyrrolidine-1-sulfonyl)benzoateBenzene ring with sulfonamideAntimicrobial
Ethyl 2-{[4-(Pyrrolidine-1-sulfonyl)benzoyl]imino}-6-carboxylateBenzothiazole coreAnticancer
Methyl 5-{4-[2-(methyl-p-substituted phenylamino)]thiazolidine}ThiazolidinedioneAntidiabetic

Q & A

Q. How do structural analogs with dimethylamino or diethylamino substituents compare in activity?

  • Methodology :
  • Synthesize analogs (e.g., replace pyrrolidine with diethylamino) and test in parallel bioassays .
  • Calculate logP values (e.g., diethylamino analog: logP = 2.8 vs. pyrrolidine: logP = 2.1) to correlate hydrophobicity with membrane permeability .
  • Assess cytotoxicity (e.g., diethylamino analog shows 3-fold lower IC50_{50} in MCF-7 cells) .

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